molecular formula C14H7N3 B1589216 9H-carbazole-3,6-dicarbonitrile CAS No. 57103-03-4

9H-carbazole-3,6-dicarbonitrile

Cat. No.: B1589216
CAS No.: 57103-03-4
M. Wt: 217.22 g/mol
InChI Key: TZXYZCGWHFCFDX-UHFFFAOYSA-N
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Description

9H-Carbazole-3,6-dicarbonitrile is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of carbazole, a tricyclic aromatic compound, with two cyano groups attached at the 3 and 6 positions. This compound is known for its applications in organic electronics, photovoltaics, and as a building block for more complex chemical structures .

Scientific Research Applications

9H-Carbazole-3,6-dicarbonitrile has a wide range of applications in scientific research:

Safety and Hazards

The compound should be handled in a well-ventilated place, and suitable protective clothing should be worn. Avoid contact with skin and eyes. Use non-sparking tools to prevent fire caused by electrostatic discharge .

Future Directions

Research on 9H-carbazole-3,6-dicarbonitrile could explore its applications in material science, medicinal chemistry, and supramolecular chemistry. Additionally, investigating its compatibility with high-voltage cathode materials for Li-Ion batteries and its potential for further carbonization to obtain N-doped carbons would be valuable .

Preparation Methods

The synthesis of 9H-carbazole-3,6-dicarbonitrile typically involves multiple steps. One common method starts with the bromination of carbazole using N-bromosuccinimide (NBS) to produce 3,6-dibromo-9H-carbazole. This intermediate is then subjected to a cyanation reaction using zinc cyanide (Zn(CN)2) in the presence of a palladium catalyst to yield this compound . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .

Chemical Reactions Analysis

9H-Carbazole-3,6-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, zinc cyanide, and copper species. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 9H-carbazole-3,6-dicarbonitrile largely depends on its application. In organic electronics, its effectiveness is attributed to its ability to participate in redox reactions and its stable aromatic structure, which facilitates electron transport . The cyano groups enhance its electron-withdrawing properties, making it suitable for various electronic applications.

Comparison with Similar Compounds

Similar compounds to 9H-carbazole-3,6-dicarbonitrile include:

The uniqueness of this compound lies in its dual cyano groups, which provide distinct electronic properties compared to its analogs.

Properties

IUPAC Name

9H-carbazole-3,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXYZCGWHFCFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444738
Record name 9H-carbazole-3,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-03-4
Record name 9H-Carbazole-3,6-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57103-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-carbazole-3,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of 3,6-dibromocarbazole (33.3 g) and cuprous cyanide (39 g) in 50 ml of dimethylformamide is heated at 160° C for seven days. The reaction mixture is poured into 1 liter of aqueous ethylenediamine (20%, v/v) and the mixture is stirred for fifteen minutes and filtered. The precipitate is slurried in 1 liter of aqueous ethylenediamine (20%, v/v) and stirred for about 16 hours. The precipitate is collected by filtration and recrystallized from dimethylformamide to yield 15 g of 3,6-dicyanocarbazole, melting point 360° C.
Quantity
33.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 9H-carbazole-3,6-dicarbonitrile considered a versatile building block in material science?

A1: this compound possesses two nitrile groups which are versatile functional groups. [] These can be easily transformed into other functional groups, enabling the synthesis of a diverse range of carbazole derivatives. This tunability makes it a valuable building block for creating new materials with tailored properties for applications in areas like organic electronics and photovoltaics. [, ]

Q2: What is the significance of the catalytic synthesis method described for this compound?

A2: The research highlights a catalytic, high-yielding, and scalable procedure for synthesizing this compound. [] This is significant because catalytic methods generally offer advantages over traditional synthetic routes, such as reduced waste, milder reaction conditions, and improved atom economy. The high yield and scalability of the process make it attractive for potential industrial applications, paving the way for easier access to this valuable compound. []

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